Acetic acid;tetradec-1-en-4-ol
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Overview
Description
Acetic acid;tetradec-1-en-4-ol is an organic compound that combines the properties of acetic acid and tetradec-1-en-4-ol. This compound is known for its unique chemical structure, which includes a long carbon chain with a double bond and a hydroxyl group. It is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradec-1-en-4-ol typically involves the esterification of tetradec-1-en-4-ol with acetic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as fractional distillation, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tetradec-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Acetic acid;tetradec-1-en-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;tetradec-1-en-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group and double bond in its structure allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
11-Tetradecen-1-ol, acetate: Similar in structure but with the double bond at a different position.
9-Tetradecen-1-ol, acetate: Another similar compound with the double bond at the ninth position.
13-Tetradecen-1-ol, acetate: Features the double bond at the thirteenth position.
Uniqueness
Acetic acid;tetradec-1-en-4-ol is unique due to the specific position of its double bond and hydroxyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
188954-63-4 |
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Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
acetic acid;tetradec-1-en-4-ol |
InChI |
InChI=1S/C14H28O.C2H4O2/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2;1-2(3)4/h4,14-15H,2-3,5-13H2,1H3;1H3,(H,3,4) |
InChI Key |
UGJHFFIIAMSKKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC=C)O.CC(=O)O |
Origin of Product |
United States |
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